8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid: This compound has a similar structure but with different positions of the fluorine and carboxylic acid groups.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold but may have different substituents that affect their properties and applications.
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
8-fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-5-3-12-4-6(9(13)14)2-7(10)8(12)11-5/h2-4H,1H3,(H,13,14) |
InChI Key |
MDZXNHDTRHFYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)F)C(=O)O |
Origin of Product |
United States |
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